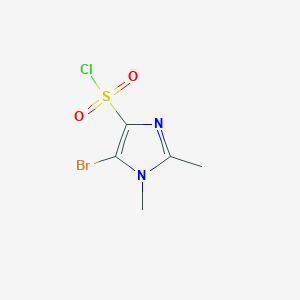
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Vue d'ensemble
Description
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride can be represented by the SMILES stringCN1C(C)=NC=C1Br . The InChI key for this compound is WIRCWIXZNDCIST-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Derivatization in Mass Spectrometry
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) serves as a novel derivatization reagent in the analysis of phenolic compounds using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (LC-ESI-MS/MS). The derivatization with DMISC enhances the mass spectrometric response, producing stable dimethylimidazolesulfonyl (DMIS) derivatives that offer excellent chromatographic properties. This technique is applied in environmental studies for the analysis of compounds such as chloro-, aryl-, and alkylphenols, and in biological assessments, exemplified by the determination of 1-hydroxypyrene in human urine, a biomarker for exposure to polycyclic aromatic hydrocarbons (Xu & Spink, 2007).
Water Oxidation Catalysis
5-Bromo-1,2-dimethyl-1H-imidazole derivatives, as axial ligands in ruthenium complexes, significantly influence the activity of water oxidation catalysts (WOCs). When paired with dimethyl sulfoxide (DMSO) as an axial ligand, these complexes exhibit varying catalytic activities, highlighting the structure-activity relation. Specifically, a complex with one axial 5-bromo-N-methyl-imidazole and one axial DMSO exhibits a high turnover frequency, demonstrating the potential of these derivatives in catalyzing water oxidation, a crucial reaction in artificial photosynthesis and renewable energy technologies (Wang et al., 2012).
Synthesis of N-Sulfonyl Imines and Imidazoles
Compounds related to 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are utilized in various synthesis protocols. For instance, 3-methyl-1-sulfonic acid imidazolium chloride serves as a catalyst and solvent for synthesizing N-sulfonyl imines through the condensation of sulfonamides with aldehydes or isatin, offering a green and efficient methodology (Zolfigol et al., 2010). Additionally, polyfunctional imidazoles, including those derived from 5-formyl-1H-imidazole-4-sulfonyl chlorides, are synthesized for potential applications in medicinal and organic chemistry (Grozav et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMFBYALMUNLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




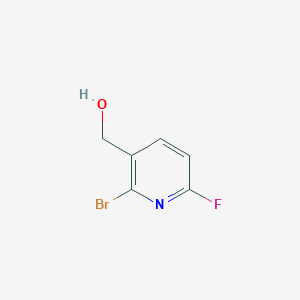
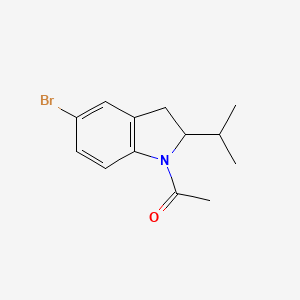
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
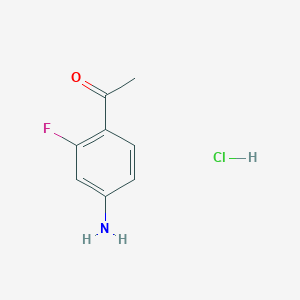
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
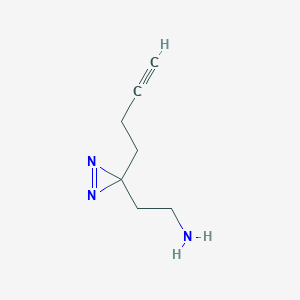
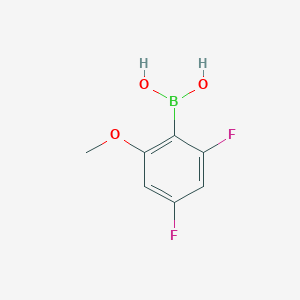
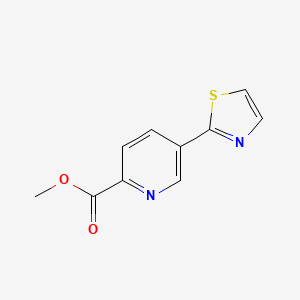
![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)
![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)

